Thiazole, 5-azido-
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Overview
Description
Thiazole, 5-azido- is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. The azido group is attached to the fifth carbon of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-bromo-thiazole with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Another approach involves the use of 5-chloro-thiazole and trimethylsilyl azide under similar conditions .
Industrial Production Methods
Industrial production of Thiazole, 5-azido- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Thiazole, 5-azido- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Trimethylsilyl Azide: An alternative azide source.
Palladium Catalyst: Used in reduction reactions.
Dimethylformamide (DMF): A common solvent for these reactions
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Aminothiazoles: Formed through reduction reactions.
Scientific Research Applications
Thiazole, 5-azido- has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Materials Science: Used in the development of novel materials with unique electronic and optical properties.
Agriculture: Incorporated into agrochemicals for pest control and plant growth regulation.
Mechanism of Action
The mechanism of action of Thiazole, 5-azido- depends on its specific application. In medicinal chemistry, it can interact with biological targets such as enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. The azido group can form covalent bonds with nucleophilic sites in proteins, altering their function . In materials science, the electronic properties of the thiazole ring contribute to the material’s overall behavior .
Comparison with Similar Compounds
Similar Compounds
Thiazole: The parent compound without the azido group.
5-Bromo-Thiazole: A precursor in the synthesis of Thiazole, 5-azido-.
5-Chloro-Thiazole: Another precursor used in synthesis.
Uniqueness
Thiazole, 5-azido- is unique due to the presence of the azido group, which imparts distinct reactivity and biological activity. The azido group allows for specific chemical modifications and interactions that are not possible with other thiazole derivatives .
Properties
CAS No. |
194099-99-5 |
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Molecular Formula |
C3H2N4S |
Molecular Weight |
126.14 g/mol |
IUPAC Name |
5-azido-1,3-thiazole |
InChI |
InChI=1S/C3H2N4S/c4-7-6-3-1-5-2-8-3/h1-2H |
InChI Key |
NMUCPIHHFNYKPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=N1)N=[N+]=[N-] |
Origin of Product |
United States |
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